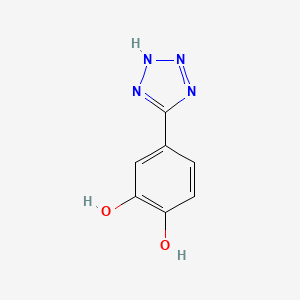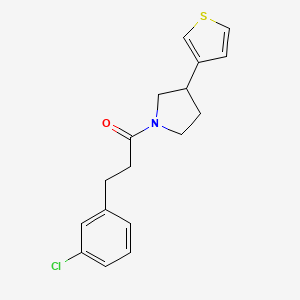
(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography and computational chemistry can be used to analyze the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, identifying the products formed when the compound reacts, and understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as melting point, boiling point, solubility, and reactivity would be studied .Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing Applications
One notable application of derivatives similar to "(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide" involves colorimetric sensing. A study detailed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibited color transitions in response to fluoride anions. This behavior suggests potential use in detecting fluoride ions, an application attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding could pave the way for the development of simple, efficient sensors for environmental and health-related monitoring (E. A. Younes et al., 2020).
Material Science and Polymer Applications
Research into naphthalene-ring-containing compounds has also extended to material science, particularly in the synthesis of novel polymers. A study reported the preparation of a new naphthalene-ring-containing diamine, which was then used to create a series of polyamides. These polyamides displayed good solubility and thermal stability, suggesting their utility in high-performance materials applications (S. Mehdipour‐Ataei et al., 2005).
Luminescence Studies
The compound and its derivatives have been investigated for their luminescent properties. A study synthesized and characterized naphthoquinone-based chemosensors for transition metal ions, demonstrating remarkable selectivity towards Cu2+ ions. Such selectivity, combined with a color change upon complexation, indicates potential applications in developing optical sensors and devices (Prajkta Gosavi-Mirkute et al., 2017).
Anticancer Research
A notable area of application for related compounds is in anticancer research. A study focused on the synthesis and anticancer evaluation of derivatives, identifying compounds with promising activity against various cancer cell lines. This research underscores the potential therapeutic applications of naphthalene derivatives in developing new anticancer drugs (Salahuddin et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-9-11-16(12-10-15)13-18(14-22)21(24)23-20-8-4-6-17-5-2-3-7-19(17)20/h2-13H,1H3,(H,23,24)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHYPPJBPOMOSY-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)


![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)
![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)
![6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2994076.png)
![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)
![(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2994079.png)